molecular formula C14H20BNO3 B13483865 2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B13483865
M. Wt: 261.13 g/mol
InChI Key: OFSHISFAFMNHOG-MDZDMXLPSA-N
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Description

2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound with the molecular formula C12H18BNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the reaction of 2-methoxypyridine with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines .

Scientific Research Applications

2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in electron transfer processes, influencing the reactivity of other molecules in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and materials .

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

2-methoxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-9-11-7-6-8-12(16-11)17-5/h6-10H,1-5H3/b10-9+

InChI Key

OFSHISFAFMNHOG-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC(=CC=C2)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=NC(=CC=C2)OC

Origin of Product

United States

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